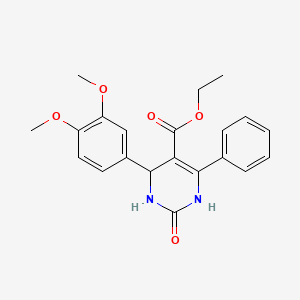

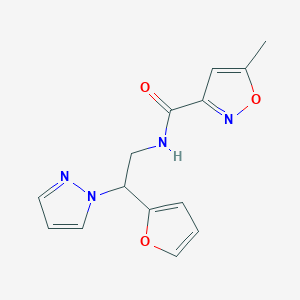

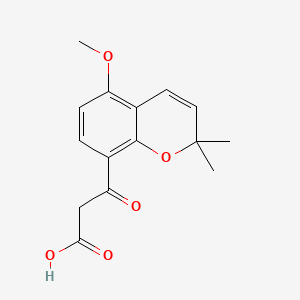

![molecular formula C8H9F3O4S B2891892 1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid CAS No. 478247-83-5](/img/structure/B2891892.png)

1-[(3,4,4-Trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthetic Methodologies and Catalysis One area of research emphasizes the development of novel catalysts and synthetic methods for constructing cyclopropane derivatives and other complex molecules. For instance, the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst facilitated the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, highlighting the efficiency and reusability of such catalysts in organic synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016). Similarly, sulfonium ylides have been used for the mild and diazo-free synthesis of trifluoromethyl-cyclopropanes, demonstrating practical access to this pharmacologically interesting moiety (Cyr et al., 2019).

Synthesis of Cyclopropyl-Containing Compounds Research also focuses on the synthesis and functionalization of cyclopropane rings, a core structure in many biologically active compounds. The generation and trapping of triafulvene, a precursor to cyclopropene structures, exemplify the intricate manipulation of cyclopropane derivatives for synthesizing structurally diverse compounds (Weber, Stämpfli, & Neuenschwander, 1989). Moreover, the application of sulfonamides in enantioselective organocatalyzed cyclopropanation showcases the utility of these compounds in creating enantiomerically enriched cyclopropane derivatives, highlighting their importance in asymmetric synthesis and drug discovery (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Mechanistic Studies and Novel Reactions Mechanistic studies and the development of novel reactions are central to expanding the utility of cyclopropanes in synthetic chemistry. For example, the nucleophilic substitutions of 1-alkenylcyclopropyl esters catalyzed by palladium(0) offer insights into the reactivity and potential transformations of cyclopropyl-containing molecules, providing building blocks of high synthetic potential (Stolle et al., 1992).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(3,4,4-trifluorobut-3-enylsulfonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O4S/c9-5(6(10)11)1-4-16(14,15)8(2-3-8)7(12)13/h1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXAKJQDDEYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)S(=O)(=O)CCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

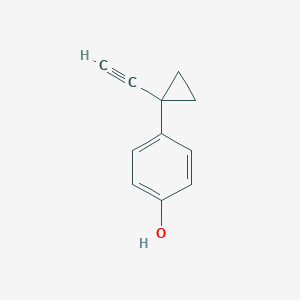

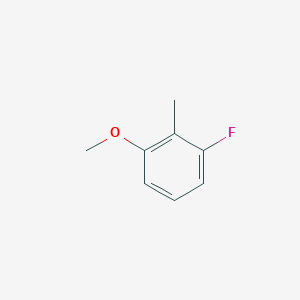

![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)

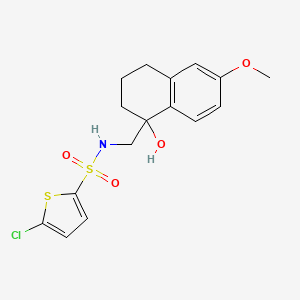

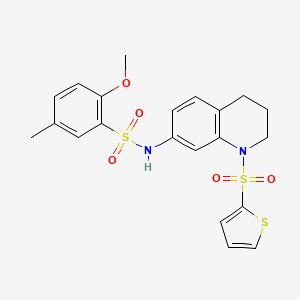

![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)

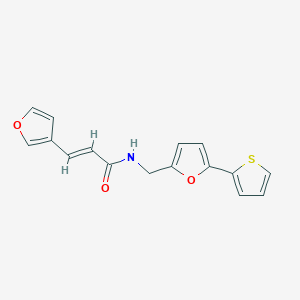

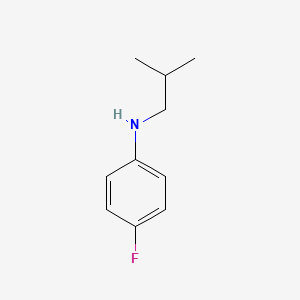

![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)

![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)

![6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2891832.png)